molecular formula C12H19N5 B11739261 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11739261
M. Wt: 233.31 g/mol
InChI Key: FZVJTENETUHQME-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The first pyrazole ring is substituted with an ethyl group at the N1 position and a methyl group at C3, while the second pyrazole ring (linked via the methylene group) carries an ethyl group at N1.

Key synthetic routes for analogous pyrazole amines involve regioselective alkylation or condensation reactions. For example, 3-methyl-1H-pyrazol-5-amine derivatives are often synthesized via reactions with aldehydes or sulfonyl chlorides, achieving yields of 76–84% under controlled conditions . The regioselectivity of substitutions at endocyclic nitrogen atoms is critical, as competing exocyclic reactions can lead to mixtures of products .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-11(8-14-16)7-13-12-6-10(3)15-17(12)5-2/h6,8-9,13H,4-5,7H2,1-3H3

InChI Key

FZVJTENETUHQME-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC(=NN2CC)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group and pyrazole nitrogen atoms participate in nucleophilic substitutions. Key examples include:

Reaction TypeConditionsOutcome/ApplicationSource
AlkylationEthyl bromide, K₂CO₃, DMF, 80°CIntroduction of ethyl groups at N1
Reductive AminationNaBH₃CN, MeOH, RTFormation of secondary amine linkages

These reactions are critical for modifying substituents on the pyrazole ring to tune biological activity.

Acylation and Condensation Reactions

The primary amine reacts with acylating agents and carbonyl compounds:

ReactionReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, Et₃N, 0–5°CN-acetyl derivative82%
CondensationBenzaldehyde, EtOH, refluxSchiff base formation68%

Acylation enhances solubility for pharmacological studies, while condensation reactions enable the synthesis of imine-based ligands.

Oxidation and Reduction

Controlled oxidation/reduction modifies the compound’s electronic properties:

ReactionConditionsOutcomeSource
OxidationH₂O₂, AcOH, 50°CPyrazole N-oxide formation
HydrogenationH₂, Pd/C, EtOAc, RTReduction of unsaturated bonds

N-oxide derivatives show enhanced binding to metalloenzymes, while hydrogenation improves stability for storage.

Heterocyclic Functionalization

The pyrazole ring undergoes electrophilic aromatic substitution (EAS):

ReactionReagentsPosition SubstitutedSource
BrominationBr₂, FeBr₃, CH₂Cl₂C4 of pyrazole
NitrationHNO₃/H₂SO₄, 0°CC5 of pyrazole

Example from literature:

  • Bromination (Example 194 ):
    Reacted with 2,4-dichloro-5-bromopyrimidine to yield 5-bromo-N2-(1-ethyl-1H-pyrazol-4-yl)-N2-(1H-indazol-5-yl)pyrimidine-2,4-diamine (75% yield, confirmed by ¹H NMR) .

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable complex derivatization:

ReactionCatalysts/LigandsApplicationSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl pyrazole hybrids
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated derivatives

These methods are pivotal for synthesizing drug candidates with improved target selectivity.

Acid-Base Reactivity

The amine group’s basicity (pKa ~9.5) allows pH-dependent applications:

PropertyConditionsObservationSource
ProtonationHCl, H₂OWater-soluble hydrochloride salt
DeprotonationNaOH, MeOHEnhanced nucleophilicity

Comparative Reactivity with Analogues

Structural features dictate unique reactivity compared to simpler pyrazoles:

CompoundKey DifferenceReactivity ImpactSource
3-MethylpyrazoleNo ethyl/methyl substituentsLower electrophilic substitution
5-AminopyrazoleFree NH₂ groupHigher acylation activity

The ethyl and methyl groups in 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine sterically hinder EAS at C4 but enhance stability in acidic media.

Scientific Research Applications

Biological Applications

  • Antioxidant Activity
    • Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anticancer Properties
    • Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For example, a related pyrazole compound was found to exhibit cytotoxic effects against colorectal carcinoma cells, suggesting that 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine may have similar potential .
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, pyrazole derivatives have been studied for their ability to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, certain compounds demonstrated potent antioxidant and anticancer activities, indicating the potential for developing new therapeutic agents based on the pyrazole scaffold .

CompoundAntioxidant ActivityCytotoxicity (RKO Cells)
3iHighModerate
3aModerateLow

Case Study 2: Molecular Modeling and Biological Evaluation

Another research effort focused on designing novel pyrazole derivatives through molecular modeling techniques. The synthesized compounds were tested for their radical scavenging activity and showed promising results compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s C3-methyl and N1-ethyl groups contrast with analogues bearing arylalkyl (e.g., 4-methoxybenzyl) or halogenated substituents (e.g., 3-fluorophenyl). These differences influence electronic properties and steric bulk, affecting binding affinity in biological systems .

Pharmacological and Functional Comparisons

  • The absence of a fused pyrano ring in the target may limit this multitarget capability but could enhance selectivity for other biological targets .
  • Enzyme Inhibition : Derivatives like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 203) demonstrate kinase inhibitory activity, suggesting that the target compound’s ethyl and methyl groups could be optimized for similar applications .

Physicochemical Properties

  • Hydrogen Bonding : The target compound’s amine and pyrazole nitrogens participate in hydrogen bonding, a feature critical for crystal packing and solubility. Graph set analysis (as in ) could predict its solid-state behavior compared to analogues like 1-(4-chlorophenyl)methyl derivatives .

Biological Activity

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a compound that falls under the category of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C11H16N4
  • Molecular Weight : 204.27 g/mol

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrazole derivatives, including 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
NCI-H460 (Lung)0.95

The compound has shown significant cytotoxic effects against multiple cancer types, including lung, colorectal, and prostate cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been studied for their anti-inflammatory properties. For instance, certain analogs have demonstrated inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.

Other Pharmacological Activities

Research has also indicated that pyrazole compounds can exhibit antioxidant properties and may influence various signaling pathways involved in cancer progression and inflammation.

Case Studies

One notable study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these derivatives, one compound displayed an IC50 value of 0.067 µM against Aurora-A kinase, indicating potent activity that could be leveraged for therapeutic applications in oncology .

Another study focused on the structure–activity relationship (SAR) of aminopyrazoles and found that modifications at specific positions significantly affected their antiproliferative activity against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For pyrazole derivatives, a common approach includes:

  • Step 1: Preparation of the pyrazole core via cyclization of hydrazines with diketones or propenones (e.g., using 2-hydroxyethylhydrazine as in ).
  • Step 2: Alkylation of the pyrazole nitrogen using ethylating agents (e.g., ethyl iodide) under basic conditions to introduce the ethyl substituents.
  • Step 3: Coupling of the pyrazole moieties via reductive amination or nucleophilic substitution. For example, copper-catalyzed cross-coupling (as in ) with cesium carbonate as a base can achieve N-alkylation.
  • Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the target compound, as demonstrated in with a 17.9% yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • 1H and 13C NMR: To confirm substituent positions and connectivity. For instance, δ 8.87 ppm in 1H NMR (CDCl3) for pyridyl protons and carbon shifts in the 100–150 ppm range for pyrazole carbons () .
  • IR Spectroscopy: Identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹ in ) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 215 [M+H]+ in ) .
  • X-ray Diffraction (if crystalline): Resolves ambiguous stereochemistry, as applied to similar pyrazole derivatives in .

Advanced Research Questions

Q. How can low yields in alkylation steps during synthesis be optimized?

Methodological Answer: Low yields (e.g., 17.9% in ) often arise from steric hindrance or side reactions. Optimization strategies include:

  • Catalyst Screening: Test copper(I) bromide () vs. palladium catalysts for coupling efficiency .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMSO) at 35–50°C improve reactivity (). Microwave-assisted synthesis may reduce reaction time .
  • Computational Guidance: Use quantum chemical calculations (e.g., DFT in ) to predict reaction pathways and transition states, as implemented by ICReDD for reaction design () .

Q. How should researchers resolve discrepancies in NMR spectral data across studies?

Methodological Answer: Spectral inconsistencies (e.g., variable NH proton shifts) can arise from solvent effects or tautomerism. Mitigation involves:

  • Standardized Conditions: Use deuterated solvents (CDCl3 or DMSO-d6) and consistent concentrations.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals, as seen in for quinazoline derivatives .
  • Computational Validation: Compare experimental shifts with DFT-predicted values (e.g., ’s use of DFT for structure confirmation) .

Q. What strategies are recommended for analyzing contradictory biological activity data?

Methodological Answer: Contradictions (e.g., varying anticonvulsant or anti-inflammatory results) require:

  • Assay Standardization: Replicate assays under controlled conditions (e.g., MES-induced seizure models in ) .
  • Structure-Activity Relationship (SAR) Studies: Compare with analogs (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine in ) to identify critical substituents .
  • Molecular Docking: Predict binding modes to targets (e.g., pyrazolines in docked to enzymes) to rationalize activity differences .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Degradation Studies: Expose the compound to varying pH levels (1–14) and monitor decomposition via HPLC (’s purity protocols) .
  • Kinetic Analysis: Calculate degradation rate constants using UV-Vis or LC-MS. Compare with structurally similar compounds (e.g., 1-methyl-1H-pyrazol-5-amine in ) to identify stabilizing groups .

Methodological Innovations

Q. How can computational tools enhance reaction design for novel derivatives?

Methodological Answer:

  • Reaction Path Searching: Use DFT () or machine learning to predict feasible pathways .
  • ICReDD Framework: Integrate computational predictions with high-throughput screening () to prioritize synthetic routes .

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